N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA

Glycosyltransferase Enzyme inhibition Substrate specificity

Secure this specific, non-reducing Type 1 disaccharide (Galβ1-3GlcNAcβ-OMe) for unambiguous enzymology. Its methyl aglycone ensures superior stability, preventing mutarotation and base-catalyzed degradation unlike the free sugar. It is a validated acceptor for TbFUT1 and a competitive α1,3GalT inhibitor scaffold (Ki=270 µM for octyl analog). This compound is the essential negative control for T-disaccharide (Galβ1-3GalNAc) lectin assays, as Lacto-N-biose does not bind ABL. Avoid isomeric Type 2 (Galβ1-4GlcNAc) substitutes to prevent orthogonal datasets. Available in pack sizes from 5 mg for pilot studies to 500 mg for scale-up.

Molecular Formula C15H27NO11
Molecular Weight 397.37 g/mol
CAS No. 100836-88-2
Cat. No. B013670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA
CAS100836-88-2
SynonymsGal1-ß-3GlcNAc1-ß-OMe
Molecular FormulaC15H27NO11
Molecular Weight397.37 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)
InChIKeyJPIHIQIYWZWIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS 100836-88-2) Procurement Guide for Glycobiology Research


Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS 100836-88-2), commonly designated Galβ1-3GlcNAcβ-OMe or Lacto-N-biose-O-methyl (LNB-OMe), is a synthetic disaccharide methyl glycoside with the molecular formula C₁₅H₂₇NO₁₁ and a molecular weight of 397.38 g/mol [1]. This compound consists of a β-D-galactopyranosyl residue linked β-(1→3) to 2-acetamido-2-deoxy-β-D-glucopyranoside (N-acetylglucosamine, GlcNAc) bearing a methyl aglycone . As a protected, non-reducing derivative of the naturally occurring Type 1 N-acetyllactosamine core (Lacto-N-biose; Galβ1-3GlcNAc), this methyl glycoside serves as a defined, stable acceptor substrate analog and inhibitor probe in glycosyltransferase enzymology and lectin-binding studies .

Why Generic Substitution Fails: Critical Differentiators of CAS 100836-88-2 in Glycosyltransferase and Lectin Assays


Glycan analogs with identical monosaccharide composition but differing anomeric linkages, stereochemistry, or aglycone protection exhibit fundamentally distinct biochemical behaviors [1]. For instance, the Type 1 disaccharide motif (Galβ1-3GlcNAc) adopts a solution conformation and presents a binding epitope that is geometrically distinct from its Type 2 isomer (Galβ1-4GlcNAc) [2]. The methyl glycoside modification in CAS 100836-88-2 further distinguishes it from the free reducing sugar (Lacto-N-biose), preventing unwanted side reactions, stabilizing the compound against base-catalyzed degradation, and eliminating mutarotation that would otherwise complicate quantitative binding or kinetic analyses [3]. Therefore, substituting with underivatized lacto-N-biose, Type 2 N-acetyllactosamine, or non-methylated glycosides yields non-interchangeable results and may produce entirely orthogonal datasets in enzyme specificity and lectin affinity studies.

Quantitative Comparative Evidence for CAS 100836-88-2 Versus Closest Analogs


Type 1 Disaccharide Motif (Galβ1-3GlcNAc) Acts as Competitive Inhibitor of α1,3Galactosyltransferase Unlike Type 2 (Galβ1-4GlcNAc) Substrate

The octyl glycoside analog of CAS 100836-88-2, Galβ1-3GlcNAcβ-O-octyl (Type 1 disaccharide), acts as a competitive inhibitor of α1,3galactosyltransferase (α1,3GalT), whereas the Type 2 analog (Galβ1-4GlcNAcβ-O-octyl) serves as the native acceptor substrate. This functional dichotomy is defined by a Ki of 270 µM for the Type 1 inhibitor, compared to a Km of 190 µM for the Type 2 substrate, measured under identical in vitro enzyme assay conditions [1].

Glycosyltransferase Enzyme inhibition Substrate specificity

Lacto-N-biose (Galβ1-3GlcNAc) Exhibits Distinct Lectin Binding Profile from T-Disaccharide (Galβ1-3GalNAc) in Agaricus bisporus Lectin Assays

In competitive inhibition assays with Agaricus bisporus lectin (ABL), the free reducing disaccharide Lacto-N-biose (Galβ1-3GlcNAc) fails to inhibit the ABL-carbohydrate interaction, whereas the closely related T-disaccharide (Galβ1-3GalNAc) serves as a potent inhibitor [1]. The sole structural distinction is the substitution of the axial C-4 hydroxyl group in GalNAc with an equatorial N-acetyl group in GlcNAc, which abrogates ABL recognition entirely [2]. While quantitative IC50 values were not reported in the source abstract, the binary outcome (inhibition vs. no inhibition) constitutes a high-stringency qualitative difference.

Lectin binding Glycan-protein interaction Carbohydrate specificity

Galβ1-3GlcNAcβ-OMe (CAS 100836-88-2) Validated as a Preferred Acceptor Substrate for Trypanosoma brucei Mitochondrial α1,2-Fucosyltransferase (TbFUT1)

The GDP-Fuc: β-D-galactose α-1,2-fucosyltransferase from Trypanosoma brucei (TbFUT1) exhibits a clear preference for acceptors containing the Galβ1-3GlcNAcβ1-O-R motif [1]. In enzymatic activity assays using a panel of synthetic glycans, both lacto-N-biose (LNB) and its O-methyl derivative (LNB-OMe, CAS 100836-88-2) were efficiently fucosylated, as indicated by qualitative activity scoring ('+++') [2]. This contrasts with other glycan structures that showed no detectable activity, underscoring the specificity of the enzyme for the Type 1 N-acetyllactosamine core.

Fucosyltransferase Glycan array Parasite glycobiology

Optimal Research and Industrial Application Scenarios for Methyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS 100836-88-2)


Development of α1,3Galactosyltransferase Inhibitor Screens and Mechanistic Studies

Based on its established role as a competitive inhibitor of α1,3GalT (Ki = 270 µM for the octyl analog) [1], CAS 100836-88-2 or its octyl variant should be prioritized as a reference inhibitor for high-throughput screening campaigns targeting α1,3GalT. This enzyme is critical in xenotransplantation rejection, and specific inhibitors are of high therapeutic interest. Unlike Type 2 N-acetyllactosamine substrates, the Type 1 core provided by this compound offers a defined inhibitory scaffold for structural optimization and mechanistic enzymology studies.

Negative Control and Orthogonality Validation in T-Disaccharide-Specific Lectin Assays

Given the demonstrated inability of Lacto-N-biose (the free reducing counterpart of CAS 100836-88-2) to bind or inhibit Agaricus bisporus lectin (ABL) [1], this compound serves as an ideal negative control in lectin-binding assays designed to detect T-disaccharide (Galβ1-3GalNAc)-specific interactions. Its use ensures that observed signals are not due to non-specific binding to the Galβ1-3 linkage motif, confirming the strict requirement for the GalNAc C-4 axial hydroxyl group and thereby increasing the specificity and interpretability of lectin histochemistry and glycan array data.

Substrate Probe for Characterizing Kinetoplastid α1,2-Fucosyltransferases (TbFUT1)

CAS 100836-88-2 is a validated, active acceptor substrate for TbFUT1 [1], the essential mitochondrial fucosyltransferase in Trypanosoma brucei. Its methyl glycoside form provides enhanced chemical stability over the free reducing sugar, making it suitable for long-term enzyme kinetic studies, co-crystallization trials for structure-guided drug design, and development of coupled enzymatic assays to screen for small-molecule inhibitors targeting this unusual, parasite-specific glycosylation pathway.

Synthesis of Complex Type 1 Poly-LacNAc Glycans via Enzymatic or Chemoenzymatic Routes

As a stable, protected disaccharide building block, CAS 100836-88-2 can serve as a core acceptor for iterative glycosyltransferase-catalyzed extensions to construct longer Type 1 N-acetyllactosamine chains (poly-LacNAc Type 1). This approach leverages the defined specificity of enzymes like β1,3-N-acetylglucosaminyltransferases and subsequent galactosyltransferases. The methyl aglycone can be retained for use as a soluble glycan standard in mass spectrometry and NMR conformational studies, or it can be selectively removed for conjugation to proteins, lipids, or solid supports for glycan array fabrication.

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